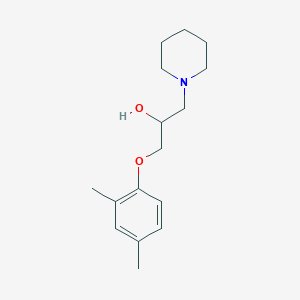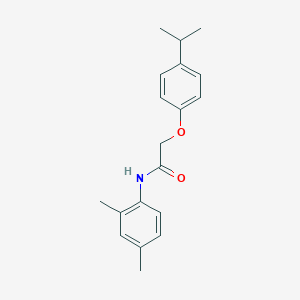![molecular formula C12H16N4O3S B259209 5-Isopropyl-2-methoxy-N-(1H-[1,2,4]triazol-3-yl)-benzenesulfonamide](/img/structure/B259209.png)
5-Isopropyl-2-methoxy-N-(1H-[1,2,4]triazol-3-yl)-benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Isopropyl-2-methoxy-N-(1H-[1,2,4]triazol-3-yl)-benzenesulfonamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as IMB-3 and is a sulfonamide derivative that has shown promising results in various studies.
Mecanismo De Acción
The mechanism of action of IMB-3 involves its ability to inhibit the activity of carbonic anhydrase enzymes. This inhibition results in a decrease in the production of bicarbonate ions, which are essential for various physiological processes. The inhibition of carbonic anhydrase enzymes has been linked to the treatment of various diseases such as glaucoma, epilepsy, and cancer.
Biochemical and Physiological Effects:
IMB-3 has been shown to have various biochemical and physiological effects in scientific studies. It has been found to inhibit the activity of carbonic anhydrase enzymes, which can lead to a decrease in the production of bicarbonate ions. This decrease in bicarbonate ions can result in a decrease in the acidity of the body, which can have various physiological effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using IMB-3 in lab experiments is its ability to selectively inhibit the activity of carbonic anhydrase enzymes. This selectivity can be useful in studying the role of these enzymes in various physiological processes. However, one of the limitations of using IMB-3 is its potential toxicity, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of IMB-3. One potential direction is the development of more potent and selective inhibitors of carbonic anhydrase enzymes. Another direction is the study of the potential applications of IMB-3 in the treatment of various diseases such as glaucoma, epilepsy, and cancer. Additionally, the study of the potential toxicity of IMB-3 and its effects on various physiological processes is an important future direction.
Métodos De Síntesis
The synthesis of IMB-3 involves a multi-step process that includes the reaction of 2-bromo-5-isopropylphenol with sodium methoxide to produce the corresponding methoxy derivative. This intermediate compound is then reacted with 1H-[1,2,4]triazole-3-amine to produce the final product, IMB-3.
Aplicaciones Científicas De Investigación
IMB-3 has shown potential applications in various fields of scientific research, including medicinal chemistry, biochemistry, and pharmacology. It has been studied for its potential use as an inhibitor of carbonic anhydrase enzymes, which play a crucial role in various physiological processes such as acid-base balance, respiration, and bone resorption.
Propiedades
Nombre del producto |
5-Isopropyl-2-methoxy-N-(1H-[1,2,4]triazol-3-yl)-benzenesulfonamide |
|---|---|
Fórmula molecular |
C12H16N4O3S |
Peso molecular |
296.35 g/mol |
Nombre IUPAC |
2-methoxy-5-propan-2-yl-N-(1H-1,2,4-triazol-5-yl)benzenesulfonamide |
InChI |
InChI=1S/C12H16N4O3S/c1-8(2)9-4-5-10(19-3)11(6-9)20(17,18)16-12-13-7-14-15-12/h4-8H,1-3H3,(H2,13,14,15,16) |
Clave InChI |
GLEHCGGECQRJGC-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC(=C(C=C1)OC)S(=O)(=O)NC2=NC=NN2 |
SMILES canónico |
CC(C)C1=CC(=C(C=C1)OC)S(=O)(=O)NC2=NC=NN2 |
Solubilidad |
26.7 [ug/mL] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[1-(4-chlorophenyl)-2-(methylsulfanyl)-1H-imidazol-4-yl]-2H-chromen-2-one](/img/structure/B259128.png)
![[4-(Azepane-1-sulfonyl)-phenyl]-(2,3-dihydro-indol-1-yl)-methanone](/img/structure/B259129.png)
![N-(furan-2-ylmethyl)-2-[(4'-methylbiphenyl-4-yl)oxy]acetamide](/img/structure/B259132.png)
![3a,6a-dimethyl-N-phenylhexahydro-1H-1,4-methanocyclopenta[c]furan-1-carboxamide](/img/structure/B259134.png)



![Ethyl 5-acetyl-4-methyl-2-{[3-(2-thienyl)acryloyl]amino}-3-thiophenecarboxylate](/img/structure/B259140.png)

![Ethyl 2-[(3,4-dimethoxybenzoyl)amino]benzoate](/img/structure/B259145.png)

![(N,N'-dicyclohexylcarbamimidoyl) 2-[(2-methoxy-2-oxoethyl)amino]benzoate](/img/structure/B259151.png)

![1-[2-Furyl(2-oxo-1-pyrrolidinyl)methyl]-2-pyrrolidinone](/img/structure/B259153.png)